molecular formula C12H14BrN5O3 B017858 Hymenialdisine Methanoate CAS No. 84094-94-0

Hymenialdisine Methanoate

Numéro de catalogue: B017858
Numéro CAS: 84094-94-0
Poids moléculaire: 356.18 g/mol
Clé InChI: HRCPXWHLWFTZJA-ZULQGGHCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hymenialdisine Methanoate is a marine sponge-derived natural product known for its potent inhibitory effects on protein kinases. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of osteoarthritis and cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hymenialdisine Methanoate is typically isolated from marine sponges, specifically from the genus Axinella . The isolation process involves several steps, including solvent extraction, chromatographic separation, and purification using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the limited availability of natural sources. Efforts are ongoing to develop synthetic methods that can produce this compound in larger quantities. These methods often involve multi-step organic synthesis, starting from simpler

Activité Biologique

Hymenialdisine Methanoate, a derivative of the marine natural product Hymenialdisine, has garnered attention for its diverse biological activities, particularly in the fields of oncology and bone health. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Overview of Hymenialdisine

Hymenialdisine is a bromopyrrole alkaloid originally isolated from marine sponges such as Axinella verrucosa and Acantella aurantiaca. Its structure was established through X-ray crystallography, revealing significant potential as an inhibitor of various protein kinases. The compound exhibits notable anti-inflammatory and anti-cancer properties, making it a subject of extensive research in pharmacology .

Inhibition of Osteoclastogenesis and Promotion of Osteoblast Differentiation

Recent studies have demonstrated that this compound can effectively inhibit osteoclastogenesis while promoting osteoblast differentiation. The compound exerts its effects through the following mechanisms:

  • Inhibition of RANKL-induced OC Formation : this compound suppresses the formation of osteoclasts (OCs) in a dose-dependent manner by blocking critical signaling pathways such as NF-κB and MAPK .
  • Promotion of Osteoblast Activity : The compound enhances osteoblast (OB) differentiation by activating alkaline phosphatase (ALP) and increasing matrix mineralization. This is mediated through the GSK-3β/β-catenin/TCF/LEF signaling pathway, leading to upregulation of Runx-2 expression, a key transcription factor for osteoblast differentiation .

Anti-Cancer Properties

This compound has been evaluated for its anti-cancer effects across various cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells by modulating pro-inflammatory cytokines such as IL-2, IL-6, and TNF-α. The inhibition occurs through interference with NF-κB signaling pathways .

Study 1: Osteoporosis Model

A study involving female C57BL/6j mice subjected to ovariectomy (OVX) demonstrated that treatment with this compound significantly mitigated bone loss. Key findings included:

  • Increased Bone Volume : The compound prevented decreases in bone volume fraction (BV/TV) and trabecular thickness (Tb.Th).
  • Mechanistic Insights : The study highlighted the dual role of this compound in inhibiting osteolysis while promoting ossification .

Study 2: Anti-Inflammatory Activity

In a separate investigation focusing on inflammatory diseases, this compound was shown to inhibit the production of pro-inflammatory cytokines. This was assessed using human Jurkat T-cells and THP-1 cells, where it demonstrated dose-dependent inhibition of IL-2 and TNF-α production .

Data Table: Biological Activities of this compound

Activity Effect Mechanism
Osteoclastogenesis InhibitionSuppression of OC formationInhibition of RANKL-induced pathways
Osteoblast DifferentiationPromotion of OB activityActivation of ALP; upregulation of Runx-2
Anti-CancerInduction of apoptosisModulation of NF-κB signaling
Anti-InflammatoryInhibition of cytokinesInterference with NF-κB pathway

Propriétés

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one;methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2.CH4O/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6;1-2/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19);2H,1H3/b7-4-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCPXWHLWFTZJA-ZULQGGHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO.C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591087
Record name (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one--methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84094-94-0
Record name (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one--methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hymenialdisine Methanoate
Reactant of Route 2
Hymenialdisine Methanoate
Reactant of Route 3
Hymenialdisine Methanoate
Reactant of Route 4
Hymenialdisine Methanoate
Reactant of Route 5
Reactant of Route 5
Hymenialdisine Methanoate
Reactant of Route 6
Hymenialdisine Methanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.